3,4-Dimethoxyphenethyl alcohol
Overview
Description
3,4-Dimethoxyphenethyl alcohol is a compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to an ethyl alcohol chain. This structure is a common motif in various chemical syntheses and biological studies.
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethoxyphenethyl alcohol involves several steps and can be achieved through different synthetic routes. For instance, the synthesis of strongly fluorescent oxazoles with a 3,4-dimethoxyphenyl group has been reported using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with chiral oxazolidinones in the presence of a superbase, leading to optically active compounds with high fluorescence quantum yields . Additionally, the synthesis of related compounds such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate has been achieved through photoirradiation, demonstrating the versatility of synthetic methods for these types of molecules .
Molecular Structure Analysis
The molecular structure of compounds containing the 3,4-dimethoxyphenyl group has been studied using various analytical techniques. X-ray crystallography has been used to determine the structure of optically active oxazoles, revealing details about their molecular geometry . Similarly, the planarity of the cyclobutane ring in related compounds has been investigated, showing a slightly distorted square-planar arrangement, which is significant for understanding the stereochemistry and reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of 3,4-dimethoxyphenethyl alcohol derivatives is influenced by the presence of functional groups and the overall molecular structure. The compounds participate in various chemical reactions, including dimerization, Knoevenagel condensation, and hydroboration, which are essential for constructing complex molecules with desired properties . These reactions are crucial for the synthesis of pharmaceuticals, materials, and other chemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxyphenethyl alcohol and its derivatives are determined by their molecular structure. The presence of methoxy groups and the benzene ring contributes to the solubility, reactivity, and stability of these compounds. For example, the fluorescence properties of oxazoles with a 3,4-dimethoxyphenyl group are notable, as they have high quantum yields, which could be useful in materials science and biological imaging applications . The analysis of natural bond orbital population and Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing of these compounds, which are important for their solid-state properties .
Scientific Research Applications
1. Protective Group in Organic Synthesis
3,4-Dimethoxyphenethyl alcohol is utilized as an alcohol protecting group in organic synthesis. It is particularly effective in FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-type ethers, producing oligomeric derivatives and alcohols with high purity. This method offers an efficient way to obtain mother alcohols without extensive purification processes (Sawama et al., 2015).
2. Corrosion Inhibition
In the field of material science, derivatives of 3,4-dimethoxyphenethyl alcohol have shown promise in corrosion inhibition. Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione have been studied for their ability to protect mild steel in acidic environments. Their effectiveness is attributed to the adsorption of these inhibitors on metal surfaces, which is enhanced by π-electrons in the aromatic ring and lone-pair electrons in the methoxy group (Chafiq et al., 2020).
3. Lignin Model Studies
3,4-Dimethoxyphenethyl alcohol plays a significant role in lignin model studies. Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which include 3,4-dimethoxyphenethyl alcohol, has contributed to the understanding of lignin degradation mechanisms. This research is crucial for the development of effective methods for lignin valorization (Yokoyama, 2015).
4. Antimicrobial and Anti-Proliferative Activities
In the pharmaceutical and biomedical fields, derivatives of 3,4-dimethoxyphenethyl alcohol, such as 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds show potential in targeting various pathogens and cancer cell lines, suggesting their utility in the development of new therapeutic agents (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAJMUHZROVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225138 | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenethyl alcohol | |
CAS RN |
7417-21-2 | |
Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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